Chemical properties of Methyl 2-(benzyloxy)-3-fluorobenzoate
Chemical properties of Methyl 2-(benzyloxy)-3-fluorobenzoate
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-(benzyloxy)-3-fluorobenzoate
Introduction
In the landscape of modern medicinal chemistry and drug development, fluorinated organic molecules have garnered significant attention. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity.[1] Methyl 2-(benzyloxy)-3-fluorobenzoate emerges as a pivotal, yet underexplored, intermediate in this domain. Its unique trifunctional architecture—comprising a methyl ester, a benzyl ether protecting group, and a fluorine-substituted aromatic ring—offers a versatile platform for the synthesis of complex, high-value pharmaceutical targets.
This technical guide provides a comprehensive analysis of Methyl 2-(benzyloxy)-3-fluorobenzoate, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, establish a robust synthetic protocol, explore its chemical reactivity, and discuss its potential applications, grounding all claims in authoritative scientific principles.
Core Chemical and Physical Properties
Methyl 2-(benzyloxy)-3-fluorobenzoate is identified by the CAS Number 2379322-05-9.[2][3] Its fundamental properties, derived from computational data, are summarized below to provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| CAS Number | 2379322-05-9 | [2] |
| Molecular Formula | C₁₅H₁₃FO₃ | [2] |
| Molecular Weight | 260.26 g/mol | [2] |
| Exact Mass | 260.08487243 u | [2] |
| XLogP3-AA | 3.3 | [2] |
| Topological Polar Surface Area | 35.5 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Complexity | 289 | [2] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of Methyl 2-(benzyloxy)-3-fluorobenzoate is not explicitly detailed in publicly available literature. However, a logical and efficient synthetic route can be designed based on well-established organic chemistry principles: a two-step process involving the benzylation of a fluorinated phenol followed by esterification. This approach provides a high degree of control and generally results in good yields.
The proposed pathway begins with 2-amino-3-fluorobenzoic acid, a commercially available starting material, and proceeds through diazotization to form the more versatile 3-fluoro-2-hydroxybenzoic acid.
Experimental Workflow
Caption: Proposed synthetic workflow for Methyl 2-(benzyloxy)-3-fluorobenzoate.
Step-by-Step Methodology
Part 1: Synthesis of 3-Fluoro-2-hydroxybenzoic Acid
The initial step transforms the amino group of 2-amino-3-fluorobenzoic acid into a hydroxyl group via a diazonium salt intermediate. This is a standard and reliable method for introducing a hydroxyl group onto an aromatic ring.[4]
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Reaction Setup: In a flask cooled to 0-5°C in an ice bath, dissolve 2-amino-3-fluorobenzoic acid in an aqueous solution of sulfuric acid.
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Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
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Hydrolysis: Gently heat the reaction mixture. The diazonium salt will hydrolyze, releasing nitrogen gas and forming 3-fluoro-2-hydroxybenzoic acid.
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Work-up and Purification: Cool the mixture and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization.
Part 2: Synthesis of 2-(Benzyloxy)-3-fluorobenzoic Acid
This step involves a Williamson ether synthesis to protect the phenolic hydroxyl group.[5]
-
Reaction Setup: In a round-bottom flask, dissolve the 3-fluoro-2-hydroxybenzoic acid from the previous step in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃), to the solution. The base deprotonates both the phenolic and carboxylic acid groups.
-
Benzylation: Add benzyl bromide dropwise to the stirred suspension. The reaction is then heated (e.g., to 80°C) to facilitate the Sₙ2 reaction, forming the benzyl ether. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[5]
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Work-up: After the reaction is complete, cool the mixture, and perform an acidic workup to re-protonate the carboxylic acid and remove inorganic salts. Extract the product into an organic solvent.
Part 3: Esterification to Yield the Final Product
The final step is a classic Fischer esterification to form the methyl ester.[6][7]
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Reaction Setup: Dissolve the 2-(benzyloxy)-3-fluorobenzoic acid in a large excess of methanol, which serves as both the reactant and the solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux for several hours. The equilibrium is driven towards the product by the large excess of methanol.[6]
-
Work-up and Purification: After cooling, neutralize the excess acid with a weak base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent. Dry the organic layer and concentrate it under reduced pressure. The final product, Methyl 2-(benzyloxy)-3-fluorobenzoate, can be purified by column chromatography.
Chemical Reactivity and Synthetic Utility
The structure of Methyl 2-(benzyloxy)-3-fluorobenzoate provides three distinct sites for chemical transformation, making it a valuable synthetic intermediate.
Caption: Key chemical transformations of Methyl 2-(benzyloxy)-3-fluorobenzoate.
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Ester Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed back to the corresponding carboxylic acid, 2-(benzyloxy)-3-fluorobenzoic acid, under basic conditions (e.g., using NaOH in a methanol/water mixture). This unmasks a key functional group for further reactions, such as amidation to form complex amides, which are prevalent in many pharmaceutical compounds.[8]
-
Debenzylation: The benzyl group is a common protecting group for phenols because it is stable to a wide range of reaction conditions but can be selectively removed. Catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) is the most common method for debenzylation. This reaction cleaves the benzyl ether to reveal the free phenol, yielding Methyl 3-fluoro-2-hydroxybenzoate, which can then be used in subsequent synthetic steps.[5]
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Aromatic Ring Reactivity: The fluorine atom and the benzyloxy group influence the electronic properties of the aromatic ring, directing the regioselectivity of potential electrophilic or nucleophilic aromatic substitution reactions. This allows for further functionalization of the core scaffold.
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, its characteristic spectroscopic signatures can be accurately predicted based on its functional groups and structural analogues.
-
¹H NMR:
-
Aromatic Protons: The protons on the fluorinated benzene ring would appear as complex multiplets in the aromatic region (~7.0-7.5 ppm) due to H-H and H-F coupling. The protons on the benzyl group's phenyl ring would also appear in this region, typically as a multiplet around 7.3-7.4 ppm.
-
Benzylic Protons (-OCH₂Ph): A characteristic singlet would be expected around 5.1-5.3 ppm.
-
Methyl Ester Protons (-OCH₃): A sharp singlet would be observed further upfield, typically around 3.8-3.9 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): Expected in the range of 165-170 ppm.
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Aromatic Carbons: Multiple signals would be present between ~110-160 ppm. The carbon attached to the fluorine atom would show a large C-F coupling constant.
-
Benzylic Carbon (-OCH₂Ph): A signal around 70-75 ppm.
-
Methyl Carbon (-OCH₃): A signal around 52-53 ppm.
-
-
IR Spectroscopy:
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C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester & Ether): Strong bands in the 1100-1300 cm⁻¹ region.
-
C-F Stretch: An absorption in the 1000-1100 cm⁻¹ region.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
Safety and Handling
No specific safety data sheet (SDS) is available for Methyl 2-(benzyloxy)-3-fluorobenzoate. However, based on analogous compounds like methyl 2-fluorobenzoate, standard laboratory precautions should be observed.[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Methyl 2-(benzyloxy)-3-fluorobenzoate stands as a highly versatile and valuable intermediate for synthetic and medicinal chemists. Its carefully arranged functional groups allow for selective deprotection and modification, providing a strategic entry point for the synthesis of complex fluorinated molecules. The robust synthetic pathway and predictable reactivity detailed in this guide offer a solid foundation for researchers aiming to leverage this compound in the discovery and development of novel therapeutics. As the demand for sophisticated fluorinated compounds continues to grow, the importance of intermediates like Methyl 2-(benzyloxy)-3-fluorobenzoate in the drug development pipeline is set to increase significantly.
References
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Koposov, A. Y., et al. (2006). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. The Journal of Organic Chemistry, 71(25), 9463–9467. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 3-Fluorobenzoate in Fluorinated Compound Research. [Link]
- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
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Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 3-aminobenzoate. [Link]
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NIST. Methyl 2-fluorobenzoate - NIST WebBook. [Link]
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Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
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Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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